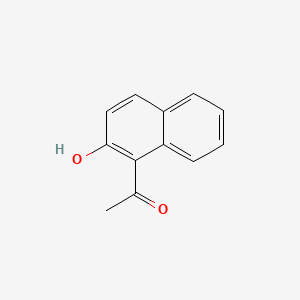

2'-Hydroxy-1'-acetonaphthone

Description

Contextualizing 2'-Hydroxy-1'-acetonaphthone within Naphthone Chemistry Research

This compound belongs to the class of hydroxyacetonaphthones, which are derivatives of naphthol. Naphthols, in turn, are naphthalene (B1677914) analogues of phenols. The chemistry of naphthones is rich and varied, with these compounds serving as crucial intermediates in the synthesis of more complex molecules. This compound is structurally characterized by a naphthalene ring system substituted with both a hydroxyl (-OH) and an acetyl (-COCH₃) group at the 2' and 1' positions, respectively. This specific arrangement of functional groups imparts unique chemical reactivity and physical properties to the molecule, making it a valuable building block in organic synthesis.

The presence of the hydroxyl and acetyl groups on adjacent carbon atoms allows for the formation of a strong intramolecular hydrogen bond, which influences its spectroscopic characteristics and reactivity. This structural feature is a key point of interest in many research applications.

Historical Perspectives in the Study of Acetylated Naphthols

The study of acetylated naphthols is historically linked to the development of synthetic dyes. As early as the late 19th and early 20th centuries, acetylated aminonaphthol sulfonic acids were utilized in the preparation of azo dyes. google.com The acetylation of aminonaphthols was a critical step in producing intermediates for vibrant and commercially significant colorants. google.com

A foundational method for the synthesis of hydroxyaryl ketones, including acetylated naphthols like this compound, is the Fries rearrangement. This reaction, named after German chemist Karl Theophil Fries, involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. The reaction can be directed to favor either the ortho or para isomer by adjusting reaction conditions such as temperature and solvent.

Another significant historical development is the photo-Fries rearrangement, a photochemical variant of the Fries rearrangement. This process also yields ortho and para-hydroxylated ketones through a radical-mediated mechanism. These classical organic reactions have been instrumental in accessing a wide range of acetylated naphthols, paving the way for further exploration of their properties and applications.

Significance of this compound in Contemporary Chemical Sciences

The importance of this compound in modern chemical research is multifaceted, with applications spanning from medicinal chemistry to materials science.

One of the most prominent contemporary uses of this compound is as a precursor for the synthesis of Schiff bases. medchemexpress.com These compounds, formed by the condensation of the ketone with a primary amine, are valuable intermediates in the development of new pharmaceutical agents. medchemexpress.com The resulting Schiff base ligands can coordinate with various metal ions, leading to complexes with diverse biological activities.

The unique photophysical properties of this compound and its derivatives are also a subject of intense study. sigmaaldrich.combiosynth.com The molecule's ability to exhibit fluorescence and undergo intramolecular proton transfer makes it a candidate for the development of fluorescent probes and sensors. biosynth.com For instance, its photophysical behavior has been investigated within the hydrophobic nanocavities of bile salt aggregates. sigmaaldrich.com

Furthermore, derivatives of this compound have been synthesized and evaluated for their potential as enzyme inhibitors. Research has shown that certain 1-naphthol (B170400) derivatives can act as effective inhibitors of enzymes such as acetylcholinesterase and carbonic anhydrase, suggesting their potential in addressing neurodegenerative diseases. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 574-19-6 |

| Molecular Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol |

| Melting Point | 65-67 °C |

| Appearance | Solid |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-hydroxynaphthalen-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-8(13)12-10-5-3-2-4-9(10)6-7-11(12)14/h2-7,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIOUIWZVKVFCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205988 | |

| Record name | 1-(2-Hydroxy-1-naphthyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-19-6 | |

| Record name | 1-Acetyl-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxy-1-naphthyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxy-1-naphthyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxy-1-naphthyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Approaches to 2'-Hydroxy-1'-acetonaphthone

Several methods have been developed for the synthesis of this compound, with the Fries rearrangement and Friedel-Crafts acylation being the most prominent.

The Friedel-Crafts acylation is a classic method for forming aryl ketones. sigmaaldrich.com In the context of this compound, this typically involves the reaction of 2-naphthol (B1666908) with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.comwikipedia.orgwikipedia.org

The reaction mechanism initiates with the formation of a complex between the Lewis acid and the acylating agent, generating a highly electrophilic acylium ion. sigmaaldrich.comyoutube.com This acylium ion then attacks the electron-rich naphthalene (B1677914) ring of 2-naphthol in an electrophilic aromatic substitution. The reaction is regioselective, with the acyl group predominantly adding to the 1-position of the naphthol ring due to the directing effect of the hydroxyl group. A subsequent workup releases the final product. The reaction is typically irreversible as the product ketone forms a stable complex with the Lewis acid. wikipedia.org

Another approach is the Fries rearrangement of 1-naphthyl acetate (B1210297). wikipedia.orgacs.org This reaction can be promoted by Lewis acids or photochemically (photo-Fries rearrangement). acs.orgrsc.orgrsc.orgacs.org The photo-Fries rearrangement proceeds through a radical mechanism, offering an alternative pathway, particularly when traditional Lewis acids are incompatible with other functional groups present in the molecule. wikipedia.orgacs.org Yields for the photo-Fries rearrangement of 1-naphthyl acetate can be around 40%. acs.org The conventional Fries rearrangement of 5-methoxy-1-naphthyl acetate using boron trifluoride etherate has been reported to yield the corresponding acetylnaphthol in 54% yield. tandfonline.com

The Nencki reaction, using zinc chloride as a catalyst with acetic acid and acetic anhydride, also provides a route to this compound. orgsyn.org Careful temperature control is crucial in this method to avoid the formation of resinous byproducts. orgsyn.org

Table 1: Comparison of Synthetic Methods for this compound and its Analogs

| Method | Reagents | Catalyst | Key Features | Reported Yield |

| Friedel-Crafts Acylation | 2-Naphthol, Acylating Agent | Lewis Acid (e.g., AlCl₃) | Forms a stable complex with the product. wikipedia.org | - |

| Fries Rearrangement | 1-Naphthyl Acetate | Lewis Acid (e.g., BF₃·OEt₂) | Rearrangement of an ester to a ketone. wikipedia.orgtandfonline.com | 54% for 5-methoxy analog tandfonline.com |

| Photo-Fries Rearrangement | 1-Naphthyl Acetate | UV Light | Radical mechanism, useful for sensitive substrates. wikipedia.orgacs.org | 40% acs.org |

| Nencki Reaction | Pyrogallol, Acetic Anhydride, Acetic Acid | Zinc Chloride | Requires careful temperature control. orgsyn.org | 54-57% for gallacetophenone (B154301) orgsyn.org |

This compound is a valuable precursor for the synthesis of chalcones, which are 1,3-diaryl-2-propen-1-ones. chemrevlett.com These compounds are typically synthesized via the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of an acetophenone (B1666503) with an aromatic aldehyde. chemrevlett.comnih.govscilit.com

The mechanism of the Claisen-Schmidt condensation begins with the deprotonation of the α-carbon of the acetophenone by a base (e.g., sodium hydroxide (B78521), potassium hydroxide) to form an enolate ion. numberanalytics.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate is protonated, often by the solvent, to yield a β-hydroxy ketone. Subsequent dehydration (elimination of a water molecule) under the reaction conditions leads to the formation of the α,β-unsaturated ketone, the chalcone (B49325). numberanalytics.com

Optimization of the reaction conditions is crucial for maximizing the yield of the desired chalcone. Factors such as the choice of base, solvent, and reaction temperature can significantly influence the outcome. scilit.com For instance, studies have shown that sodium hydroxide is an effective catalyst, and isopropyl alcohol can be a superior solvent compared to others like methanol (B129727) or ethanol. scilit.com Temperature also plays a critical role, with lower temperatures often favoring higher yields and purity. scilit.com Yields for chalcone synthesis from 2'-hydroxyacetophenones can range from 22% to 85% depending on the specific reactants and conditions. nih.gov

Table 2: Factors Affecting Yield in Chalcone Synthesis from 2'-Hydroxyacetophenones

| Factor | Observation | Reference |

| Base | Sodium hydroxide demonstrated good catalytic activity. | scilit.com |

| Solvent | Isopropyl alcohol was found to be an effective solvent. | scilit.com |

| Temperature | Lower temperatures (e.g., 0°C) can lead to better yields. | scilit.com |

| Substituents | The nature of substituents on both the acetophenone and aldehyde can impact yield. | nih.gov |

Beyond chalcone formation, the acetyl group of this compound can participate in other condensation reactions to form a variety of derivatives. A notable example is the synthesis of hydrazones. researchgate.netresearchgate.net This reaction involves the condensation of this compound with a hydrazine (B178648) derivative, such as phenylhydrazine (B124118) hydrochloride, in a suitable solvent like ethanol. researchgate.net These reactions typically proceed in high yield, with reported yields for the formation of various hydrazones of 2-acetyl-1-naphthol ranging from 79% to 92%. researchgate.net

The mechanism involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the acetonaphthone. This is followed by a series of proton transfer steps and the elimination of a water molecule to form the C=N double bond of the hydrazone. The use of a catalytic amount of acid can facilitate this process.

These hydrazone derivatives can serve as intermediates for the synthesis of more complex heterocyclic systems, such as naphthoxazines, through cyclization reactions. researchgate.net The choice of cyclizing agent and reaction conditions determines the final product structure. researchgate.net

Catalytic systems play a vital role in these condensation reactions. While acid or base catalysis is common for many condensation reactions, more advanced catalytic systems are also being explored to improve efficiency and selectivity. mdpi.com

Mechanistic Investigations of this compound Reactions

Understanding the mechanistic pathways of reactions involving this compound is essential for controlling product formation and developing new synthetic applications.

The acetyl group of this compound is susceptible to nucleophilic attack. While direct substitution at the carbonyl carbon is a fundamental reaction, the reactivity can be modulated by the neighboring hydroxyl group. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen can influence the electrophilicity of the carbonyl carbon. asianpubs.org

Reactions with nucleophiles can lead to the formation of various derivatives. For example, as previously mentioned, condensation with hydrazines leads to hydrazones. researchgate.netresearchgate.net Similarly, reactions with other nucleophiles can be envisioned to create a diverse range of products.

The oxidation of this compound can lead to various products depending on the oxidizing agent and reaction conditions. One potential pathway involves the oxidation of the acetyl group. Another possibility is the oxidation of the naphthalene ring system, which can lead to the formation of naphthoquinones. acs.org

For instance, the oxidation of related 2-acyl-1-hydroxynaphthalenes has been shown to produce 1,4-naphthoquinones. acs.org Thallium trinitrate has been used as an oxidizing agent in such transformations. acs.org The characterization of the oxidation products is typically achieved through spectroscopic methods such as NMR and mass spectrometry to elucidate their structures.

Reduction Reactions and Stereoselective Outcomes

The reduction of the carbonyl group in this compound to a secondary alcohol presents an opportunity for stereoselective synthesis, yielding chiral diols. The outcome of these reductions is highly dependent on the choice of reducing agent and catalyst.

Biocatalytic methods have been explored for the enantioselective reduction of hydroxyacetophenones. While the direct reduction of 2'-hydroxyacetophenone (B8834) using (R)- and (S)-alcohol dehydrogenases has been reported to result in low to medium conversions, other hydroxyacetophenones, such as the 3' and 4' isomers, undergo efficient reduction with high conversions (up to >95%) and excellent enantioselectivity (up to >99% ee) researchgate.net. This suggests that the position of the hydroxyl group significantly influences the enzyme's activity. Nature's catalysts, enzymes, offer a sustainable approach to generating chiral centers and new functional groups tudelft.nl. Oxidoreductases, for instance, can selectively reduce a specific functional group within a molecule without affecting others tudelft.nl. The stereoselective reduction of prochiral ketones has long been a primary application of biocatalysis nih.gov.

Chemical methods employing chiral catalysts have also been investigated. While specific data on this compound is limited in the provided results, the stereoselective reduction of similar carbonyl compounds is well-documented. For instance, the use of chiral catalysts can lead to the formation of optically active alcohols innovareacademics.in. Asymmetric hydrogenation, a powerful technique for creating chiral centers with high selectivity, often utilizes catalysts like those developed by Knowles, Noyori, and Sharpless researchgate.net. The diastereoselectivity of such reactions can be controlled by minimizing steric interactions between the catalyst and the substrate researchgate.net.

Synthesis of Advanced Derivatives for Specific Research Applications

This compound is a valuable starting material for the synthesis of various derivatives with potential applications in diverse research areas.

Schiff bases, characterized by the azomethine group (-C=N-), are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone orientjchem.org. This compound serves as a common ketonic precursor in these reactions. The resulting Schiff base ligands are capable of coordinating with various metal ions to form stable complexes orientjchem.org.

The synthesis typically involves refluxing this compound with a primary amine in a suitable solvent, such as ethanol. The reaction is often catalyzed by a few drops of acid, like acetic acid nih.gov. The products, which are often colored solids, can be purified by recrystallization orientjchem.orgnih.gov. The formation of the Schiff base is confirmed by the appearance of a characteristic C=N stretching band in the infrared (IR) spectrum and the absence of the N-H stretching bands of the primary amine innovareacademics.in.

For example, Schiff bases have been synthesized by condensing 1-(1-hydroxynaphthalen-2-yl)ethanone with various diamines, such as propane-1,3-diamine and pentane-1,3-diamine nih.gov. These compounds and their metal complexes have been investigated for their biological activities nih.gov.

Flavonoids, a class of naturally occurring polyphenolic compounds, can be synthesized from 2'-hydroxyacetophenones through a multi-step process that begins with the formation of a chalcone intermediate researchgate.netnih.gov. Chalcones, which are α,β-unsaturated ketones, are typically prepared via the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone with an aromatic aldehyde in the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) researchgate.netekb.eg.

The general synthetic route involves the following steps:

Claisen-Schmidt Condensation: this compound is reacted with a substituted aromatic aldehyde in a basic medium (e.g., NaOH in ethanol) to yield a 2'-hydroxychalcone (B22705) derivative researchgate.netekb.eg. This reaction is a type of crossed aldol (B89426) condensation wikipedia.org.

Oxidative Cyclization: The resulting chalcone is then subjected to oxidative cyclization to form the flavonoid skeleton. A common method for this step is the Algar-Flynn-Oyamada (AFO) reaction, which uses hydrogen peroxide in an alkaline medium sphinxsai.com. Another approach involves using a mixture of dimethyl sulfoxide (B87167) (DMSO) and iodine as the catalyst researchgate.net.

The synthesis of flavanones, a subclass of flavonoids, has been achieved by the Claisen-Schmidt condensation of substituted 2'-hydroxy acetophenones with 1-naphthaldehyde, followed by cyclization of the resulting chalcones orientjchem.org. This indicates a viable pathway for the synthesis of naphthyl-containing flavonoids starting from this compound.

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine, leading to the formation of a β-amino carbonyl compound known as a Mannich base gijash.comnumberanalytics.com. This compound can serve as the active hydrogen compound in this reaction.

The synthesis of phenolic Mannich bases from 1-(1-hydroxynaphthalen-2-yl)ethanone (this compound) has been reported. These reactions typically involve the aminomethylation of the phenol (B47542) ring. For instance, a series of mono-Mannich bases have been prepared from this compound using various amines. Interestingly, when piperazine (B1678402) was used as the amine reagent, a bis-Mannich base was also obtained. The structures of these aminomethylated derivatives have been confirmed through NMR spectroscopy and, in some cases, by X-ray single crystal diffraction analysis.

The Mannich reaction is a valuable tool for introducing an aminomethyl group onto a phenolic substrate, which can significantly alter the biological properties of the molecule. The resulting phenolic Mannich bases are of interest in medicinal chemistry and drug design nih.gov.

Spectroscopic and Photophysical Investigations

Advanced Spectroscopic Characterization Techniques

A combination of spectroscopic methods is essential for the comprehensive characterization of 2'-Hydroxy-1'-acetonaphthone, each providing unique insights into its molecular structure and the functional groups it contains.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the proton of the hydroxyl group typically appears as a broad singlet at a significant downfield chemical shift, a characteristic feature of intramolecular hydrogen bonding. The aromatic protons of the naphthyl ring system exhibit complex splitting patterns in the aromatic region of the spectrum. The methyl protons of the acetyl group are observed as a sharp singlet in the upfield region.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbon of the acetyl group shows a characteristic resonance at a downfield position. The carbon atoms of the naphthyl ring appear in the aromatic region, with their specific shifts influenced by the positions of the hydroxyl and acetyl substituents.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Acetyl Protons (CH₃) | 2.5 - 2.8 | 25 - 30 |

| Aromatic Protons | 7.0 - 8.5 | 110 - 140 |

| Hydroxyl Proton (OH) | 12.0 - 14.0 | - |

| Carbonyl Carbon (C=O) | - | 195 - 205 |

| C-OH Carbon | - | 155 - 165 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak further supports the presence of intramolecular hydrogen bonding. The C=O stretching vibration of the acetyl group gives rise to a strong, sharp absorption band typically in the range of 1650-1680 cm⁻¹. Additionally, the spectrum shows several bands in the 1400-1600 cm⁻¹ region, which are characteristic of the C=C stretching vibrations within the aromatic naphthyl ring.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Hydroxyl (O-H) | Stretching (hydrogen-bonded) | 3200 - 3600 (broad) |

| Carbonyl (C=O) | Stretching | 1650 - 1680 (strong, sharp) |

| Aromatic (C=C) | Stretching | 1400 - 1600 |

| C-O | Stretching | 1100 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The UV-Vis spectrum of the related isomer, 1'-hydroxy-2'-acetonaphthone (B147030), shows a strong, broad absorption band around 370 nm, which is attributed to the intramolecularly hydrogen-bonded enol form. uq.edu.au Similar absorption characteristics are expected for this compound. The spectrum is also influenced by the solvent, with polar solvents potentially causing shifts in the absorption maxima. researchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT) Dynamics Research

Upon absorption of light, this compound can undergo a fascinating and ultrafast process known as Excited-State Intramolecular Proton Transfer (ESIPT). This phenomenon is a subject of intense research due to its fundamental importance in chemistry and biology.

Ultrafast Photophysical Processes and Proton Transfer Kinetics

Time-resolved spectroscopic studies have been instrumental in unraveling the intricate details of the ESIPT process in molecules like this compound. These experiments, with resolutions down to the femtosecond timescale, have provided direct evidence for the rapid transfer of the hydroxyl proton to the carbonyl oxygen upon photoexcitation.

Research on the closely related 1-hydroxy-2-acetonaphthone (HAN) has revealed that the ESIPT dynamics can be biphasic, with time constants of less than 25 femtoseconds and around 80 femtoseconds. acs.orgnih.govresearchgate.net These incredibly fast timescales highlight the efficiency of the proton transfer process. The emission from the resulting keto-tautomer is characterized by a large Stokes shift, a significant difference between the absorption and emission maxima. This large shift is a hallmark of ESIPT. Investigations using pump-probe absorption spectroscopy with a time resolution of 20 femtoseconds have shown that the emission rise after optical excitation is delayed by about 50 femtoseconds, reflecting the time it takes for the wavepacket to reach the product configuration. uni-muenchen.de

Computational Studies on ESIPT Mechanism: ADC(2) and CASSCF Levels of Theory

To complement experimental findings, high-level computational studies have been employed to model the ESIPT mechanism in this compound and its isomers. Methods such as the second-order algebraic diagrammatic construction [ADC(2)] and the complete active space self-consistent field (CASSCF) have provided a detailed picture of the potential energy surfaces governing the proton transfer.

These computational investigations have shown that the proton transfer process in the first excited singlet state (S₁) is essentially barrierless, which is in excellent agreement with the ultrafast kinetics observed experimentally. nih.govresearchgate.net Adiabatic dynamics simulations at the ADC(2) level have confirmed this ultrafast process, calculating an average proton transfer time of 43 femtoseconds for 1-hydroxy-2-acetonaphthone. nih.govresearchgate.net These studies also explore the subsequent relaxation pathways of the keto-tautomer, which can involve torsional rotations leading to internal conversion back to the ground state. nih.govresearchgate.net The theoretical models help to identify the key molecular motions, such as in-plane deformations of the H-chelate ring, that facilitate the proton transfer. uni-muenchen.de

Conical Intersections and Nonradiative Relaxation Pathways in the Excited State

The photostability of this compound (HAN) is intrinsically linked to its efficient nonradiative relaxation pathways, which allow the molecule to return to its ground state from an electronically excited state without emitting light. Following photoexcitation and an ultrafast excited-state intramolecular proton transfer (ESIPT), the molecule finds itself in the keto-tautomer (K*) form. This excited keto form does not readily fluoresce but instead deactivates through a highly efficient internal conversion process mediated by a conical intersection. researchgate.netnih.govacs.org

Computational studies, employing methods such as second-order algebraic diagrammatic construction (ADC(2)) and complete active space self-consistent field (CASSCF) theory, have provided a detailed picture of this process. nih.govacs.org After the barrierless ESIPT, which occurs on an ultrafast timescale of approximately 43 femtoseconds, the resulting keto conformer is not stationary. nih.govacs.org It undergoes a torsional rotation, or twisting motion, around the C-C bond connecting the acetyl group to the naphthalene (B1677914) ring. researchgate.netnih.gov This torsional motion leads the molecule along a path on the excited-state potential energy surface toward a conical intersection with the ground-state potential energy surface. nih.govacs.org

At this point of conical intersection, the two electronic states (excited and ground) become degenerate, allowing for a very rapid and efficient electronic transition back to the ground state. This entire deactivation process from the excited keto form is predicted to occur on a sub-picosecond timescale, beyond 600 femtoseconds. nih.govacs.org This rapid internal conversion is the dominant deactivation channel, explaining the typically low fluorescence quantum yield of the keto tautomer.

Researchers have also explored the possibility of nonradiative relaxation directly from the initially excited enol form (the Franck-Condon region). nih.govacs.org However, theoretical calculations indicate that this pathway is improbable due to a significant energy barrier along the torsional coordinate, reinforcing the idea that ESIPT is the primary event that gates the main nonradiative decay channel. nih.govacs.org

Influence of Microenvironment on ESIPT Dynamics

The excited-state intramolecular proton transfer (ESIPT) dynamics of this compound are highly sensitive to the surrounding microenvironment. Factors such as solvent polarity, hydrogen-bonding capabilities, and physical confinement can significantly alter the photophysical properties and the efficiency of the ESIPT process. researchgate.netresearchgate.netacs.org

In nonpolar, aprotic solvents, the intramolecular hydrogen bond that is crucial for ESIPT is preserved, allowing the process to occur efficiently. acs.orgfigshare.com However, in polar and especially protic solvents like alcohols or water, the situation becomes more complex. These solvent molecules can form intermolecular hydrogen bonds with the hydroxyl and carbonyl groups of HAN, creating competition with the intramolecular hydrogen bond. acs.org This competition can introduce a "solvent-induced barrier" to the ESIPT reaction, potentially slowing it down or providing alternative relaxation pathways, such as intermolecular proton transfer. acs.org Theoretical studies using Density Functional Theory (DFT) have shown that while the ESIPT reaction is favorable in all solvent conditions, the energy barriers for the reverse proton transfer from the keto to the enol form increase with the dielectric constant of the solvent, from toluene (B28343) to DMSO. researchgate.net

Supramolecular assemblies and biomimicking environments provide unique microenvironments that modulate HAN's photodynamics. For instance, encapsulation within the hydrophobic nanocavities of cyclodextrins or bile salt aggregates can significantly impact its fluorescence properties. sigmaaldrich.com This confinement can shield the HAN molecule from bulk water, reducing nonradiative decay channels that operate through intermolecular hydrogen bonds with solvent molecules. acs.orgsigmaaldrich.com This shielding effect often leads to an enhancement of the tautomer fluorescence. acs.org Similarly, when HAN binds to proteins like bovine serum albumin (BSA), its photophysical properties are significantly modulated due to the specific microenvironment of the protein's binding pocket. researchgate.net

The study of HAN in these varied environments is crucial for its application as a fluorescent probe, as the changes in its spectral and temporal fluorescence characteristics can be used to report on the polarity, viscosity, and nature of its immediate surroundings. researchgate.netsigmaaldrich.com

Fluorescence Spectroscopy and its Applications in Research

Fluorescence Enhancement Mechanisms: Chelation Enhanced Fluorescence (CHEF) Effect

One of the most significant applications of this compound in research is its use as a fluorescent sensor, particularly for metal ions, operating via the Chelation Enhanced Fluorescence (CHEF) effect. researchgate.netresearchgate.net In its free state, HAN is weakly fluorescent because the efficient ESIPT process leads to a nonradiative decay pathway. researchgate.netnih.gov However, upon chelation with specific metal ions, this nonradiative pathway is inhibited, causing a dramatic increase in fluorescence intensity—a "turn-on" response. researchgate.netnih.gov

This effect is particularly pronounced with the aluminum ion (Al³⁺). researchgate.netresearchgate.netnih.gov When HAN binds to Al³⁺, the hydroxyl and carbonyl groups that are essential for the ESIPT process become involved in coordinating the metal ion. researchgate.netrsc.org This coordination rigidifies the molecular structure and, crucially, impedes the tautomeric interconversion between the excited keto (K) and twisted keto (KR) forms that normally leads to nonradiative decay. researchgate.netresearchgate.net The inhibition of this ESIPT-based relaxation channel effectively closes the primary nonradiative gateway. As a result, the excited state is forced to decay radiatively, leading to a substantial enhancement of fluorescence. researchgate.netrsc.org

Researchers have reported a remarkable fluorescence enhancement of up to 120-fold for HAN in the presence of Al³⁺ in aqueous solutions, demonstrating its high sensitivity and selectivity. researchgate.netresearchgate.net This CHEF effect makes HAN a simple, yet powerful, probe for detecting trace amounts of Al³⁺ in environmental and biological samples, with detection limits reported as low as 42 nM. researchgate.netresearchgate.net

Time-Resolved Fluorescence Spectroscopy for Lifetime and Anisotropy Measurements

Time-resolved fluorescence spectroscopy is a powerful tool for investigating the excited-state dynamics of this compound. By measuring the decay of fluorescence intensity over time after a short pulse of excitation, one can determine the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. These measurements provide direct insight into the rates of both radiative and nonradiative processes.

Studies on HAN have confirmed the existence of an ultrafast ESIPT process. researchgate.netnih.gov Time-resolved fluorescence measurements with very high resolution have been able to distinguish the population dynamics of both the normal enol form and the proton-transferred tautomer form. researchgate.netnih.gov These studies revealed that the ESIPT dynamics are biphasic, with time constants of less than 25 femtoseconds and around 80 femtoseconds, confirming an extremely rapid proton transfer event. nih.gov

The fluorescence lifetime of the resulting tautomer is influenced by its environment. For example, the lifetime of a derivative of HAN changes upon the addition of quenching or enhancing metal ions. As shown in the table below, the fluorescence lifetime of a morpholine-containing phenolic Mannich base of HAN decreases in the presence of the quencher Cu²⁺ and increases upon addition of the enhancer Al³⁺. rsc.org

Table 1: Fluorescence Lifetime of a HAN Derivative in the Presence of Metal Ions Data extracted from studies on a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. rsc.org

| Condition | Lifetime (ns) |

|---|---|

| Free Sensor | 1.15 |

| + Al³⁺ (0.5 x 10⁻⁴ M) | 1.45 |

| + Al³⁺ (1.5 x 10⁻⁴ M) | 1.89 |

| + Al³⁺ (2.5 x 10⁻⁴ M) | 2.16 |

| + Cu²⁺ (0.5 x 10⁻⁴ M) | 0.98 |

| + Cu²⁺ (1.5 x 10⁻⁴ M) | 0.72 |

| + Cu²⁺ (2.5 x 10⁻⁴ M) | 0.56 |

Fluorescence anisotropy measurements can also be performed to study the rotational dynamics of HAN, providing information on the size and shape of the rotating molecule and the viscosity of its local environment. Such experiments are valuable when studying the binding of HAN to larger structures like proteins or micelles. researchgate.net

Quantum Yield Analysis in Various Media

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For molecules like this compound, the quantum yield is highly dependent on the molecular structure and the surrounding medium, as these factors dictate the competition between radiative and nonradiative decay pathways.

However, the quantum yield can be significantly enhanced under conditions that restrict the nonradiative decay channels. As discussed under the CHEF effect, chelation with ions like Al³⁺ inhibits the ESIPT-mediated nonradiative pathway, leading to a dramatic increase in the fluorescence quantum yield. researchgate.netresearchgate.net Similarly, the quantum yield of the tautomer emission can be enhanced when HAN is incorporated into the confining, hydrophobic environments of supramolecular assemblies like cyclodextrins. acs.org This enhancement is attributed to the restriction of torsional motions and the exclusion of water molecules that can quench fluorescence. acs.org

The table below shows quantum yield data for chalcone (B49325) derivatives, which share structural similarities with HAN, illustrating the strong dependence on solvent polarity. While specific quantum yield values for HAN in a wide range of solvents are not readily compiled in a single source, these data for analogous systems demonstrate the general principle that the environment critically influences emission efficiency. acs.org

Table 2: Fluorescence Quantum Yields (ΦF) of a Chalcone Derivative in Various Solvents Data for 4-(dimethylamino)methoxychalcone (DEAMC), a related compound, illustrating solvent effects. acs.org

| Solvent | Quantum Yield (ΦF) |

|---|---|

| Cyclohexane (CHX) | ~0 |

| Tetrahydrofuran (THF) | 0.06 |

| Acetonitrile (ACN) | 0.16 |

Fluorescence Quenching Studies for Interaction Mechanisms

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. Studying the quenching of this compound's fluorescence is a valuable method for probing its interactions with other chemical species (quenchers). The mechanisms by which quenching occurs can be broadly classified as either dynamic or static.

Dynamic quenching occurs when the excited fluorophore collides with a quencher molecule, leading to de-excitation without light emission. This process affects the excited state and thus reduces the fluorescence lifetime. Static quenching, on the other hand, involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. This reduces the number of fluorophores available for excitation and does not affect the lifetime of the uncomplexed fluorophores. acs.org

For derivatives of HAN, fluorescence quenching has been observed upon interaction with certain metal ions. For instance, while Al³⁺ acts as a fluorescence enhancer, ions like copper (Cu²⁺) and cobalt (Co²⁺) have been shown to act as fluorescence quenchers for aminomethylated derivatives of HAN. researchgate.netnih.govrsc.orgrsc.org This "turn-off" sensing is often due to the paramagnetic nature of these ions or electron transfer processes that provide an efficient nonradiative decay route for the excited state. rsc.org

The efficiency of quenching can be analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. By analyzing Stern-Volmer plots and fluorescence lifetime data, researchers can distinguish between static and dynamic quenching mechanisms. rsc.orgacs.org For example, a decrease in fluorescence lifetime with increasing quencher concentration is a hallmark of dynamic quenching. acs.org Studies on a HAN derivative showed that the fluorescence lifetime decreased in the presence of Cu²⁺, indicating a dynamic component to the quenching mechanism. rsc.org These quenching studies are fundamental to developing "turn-off" fluorescent sensors and understanding the specific interactions between HAN and various analytes. nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in elucidating the electronic properties of HAN in both its ground and excited states. These methods provide a foundational understanding of the molecule's behavior upon photoexcitation.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of 2'-Hydroxy-1'-acetonaphthone, DFT calculations have been employed to determine its ground-state properties. These studies reveal that in the ground electronic state (S₀), the enol tautomer is the more stable form. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen is a key feature of its structure. aip.orgresearchgate.net

Theoretical analyses using DFT show that the proton transfer process in the ground state to form the keto tautomer is not a favorable event without accompanying structural changes. Specifically, the transfer of the hydrogen from the enol form requires an internal rotation of the newly formed O-H bond to lead to a stable keto tautomer. aip.org The energy barrier for this process is significant, making spontaneous tautomerization in the ground state unlikely.

| Property | Description | Reference |

| Stable Tautomer | The enol form is the most stable tautomer in the ground electronic state. | aip.org |

| Intramolecular Hydrogen Bond | A hydrogen bond exists between the hydroxyl and carbonyl groups, influencing the molecule's geometry and reactivity. | aip.orgresearchgate.net |

| Proton Transfer Barrier | A significant energy barrier hinders the proton transfer from the enol to the keto form in the ground state. | aip.org |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the properties of molecules in their electronically excited states. For HAN, TD-DFT calculations have been crucial in understanding the excited-state intramolecular proton transfer (ESIPT) phenomenon. researchgate.netresearchgate.net

Upon photoexcitation to the first singlet excited state (S₁), the acidity of the phenolic hydroxyl group and the basicity of the carbonyl oxygen increase. aip.org TD-DFT studies show that the energy barrier for proton transfer in the S₁ state is very low, or even barrierless, facilitating an ultrafast transfer of the proton from the hydroxyl to the carbonyl group to form the keto tautomer. aip.orgnih.gov This is in stark contrast to the high barrier in the ground state. The calculated absorption and emission spectra from TD-DFT studies are in good agreement with experimental results, further validating the occurrence of ESIPT. researchgate.netresearchgate.net The keto tautomer in the excited state is found to be energetically more favorable than the enol form. aip.org

| Feature | Description | Reference |

| Excited State Stability | The keto tautomer is more stable than the enol tautomer in the first singlet excited state (S₁). | aip.org |

| Proton Transfer Barrier (S₁) | The energy barrier for proton transfer in the S₁ state is very low or non-existent, enabling ultrafast ESIPT. | aip.orgnih.gov |

| Spectral Agreement | Calculated absorption and emission spectra from TD-DFT align well with experimental observations. | researchgate.netresearchgate.net |

Molecular Dynamics Simulations for Mechanistic Insights

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motions, offering a deeper understanding of the mechanisms behind the photophysical processes in HAN.

Adiabatic Dynamics Simulations of Proton Transfer

Adiabatic dynamics simulations, performed at the level of advanced computational methods like ADC(2) (second-order algebraic diagrammatic construction), have confirmed the ultrafast nature of the ESIPT in HAN. nih.gov These simulations have calculated the proton transfer time to be on the order of femtoseconds, with one study reporting an average time of 43 fs. nih.gov Another TDDFT-based adiabatic molecular dynamics simulation reported a proton transfer time of 37 fs. researchgate.net These simulations show that the proton transfer is a barrierless process in the S₁ state, leading to the formation of a stable keto form. nih.gov

Conformational Changes and Torsional Rotations in Excited States

Following the ultrafast proton transfer, the newly formed excited keto conformer undergoes further structural relaxation. nih.gov Molecular dynamics simulations have revealed that this involves torsional rotation of the acetyl group. nih.gov This rotation leads the molecule towards a conical intersection with the ground state, which provides a pathway for non-radiative deactivation back to the ground state enol form, completing the photocycle. nih.gov The timescale for this deactivation process through torsional rotation is predicted to be beyond 600 fs. nih.gov Non-radiative relaxation from the initially excited enol form via torsional motion is considered improbable due to a high energy barrier. nih.gov

Modeling Interactions with Biological and Supramolecular Systems

Computational modeling has also been used to explore the interactions of this compound with larger host systems, which can significantly modulate its photophysical properties.

The encapsulation of HAN within supramolecular hosts like cyclodextrins and proteins such as human serum albumin (HSA) has been studied. researchgate.netrsc.org These studies indicate that the confined environment of the host cavity can influence the ESIPT process. researchgate.net For instance, within HSA, HAN exhibits enhanced fluorescence intensity and longer emission lifetimes. rsc.org The confinement within the protein's hydrophobic pocket restricts molecular motion and can affect the efficiency of the proton transfer and subsequent relaxation pathways. rsc.org Modeling studies can help to determine the binding stoichiometry, which is often found to be 1:1, and to visualize the orientation of the guest molecule within the host cavity. researchgate.net

| Host System | Effect on HAN | Reference |

| Cyclodextrins (CDs) | Encapsulation leads to fluorescence enhancement. | |

| Human Serum Albumin (HSA) | Leads to enhanced fluorescence intensity and longer emission lifetimes. | rsc.org |

Molecular Docking Studies with Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of this compound (HAN), molecular docking has been employed to elucidate its binding interactions with serum albumins, which are abundant circulatory proteins.

Research into the interaction between HAN and bovine serum albumin (BSA) has utilized molecular docking to identify the preferential binding site and the forces governing the interaction. researchgate.net These studies have shown that HAN binds to site IIA, also known as Sudlow's site I, of the BSA protein. researchgate.net The binding constant for this interaction has been calculated to be approximately 4.3 × 10⁴ M⁻¹. researchgate.net This binding within the pocket of BSA leads to a significant enhancement in the fluorescence of HAN, attributed to the confinement and reduced polarity of the microenvironment. researchgate.net

Similarly, studies involving human serum albumin (HSA) have provided insights into the spatial relationship between HAN and the protein. nih.gov Upon docking, energy transfer from the excited state of tryptophan-214, an intrinsic fluorophore of HSA, to the bound HAN occurs with high efficiency (71%). nih.gov Computational modeling based on this energy transfer has allowed for the calculation of the distance between the two chromophores, estimated to be 17 Å. nih.gov Time-resolved anisotropy measurements further confirm the strong confinement of HAN upon docking with the protein, with a rotational time of 6 ns for the protein-HAN complex, indicating a significant restriction of HAN's rotational freedom. nih.gov

These molecular docking studies provide a detailed view of the non-covalent interactions at the atomic level, complementing experimental findings and helping to understand the photophysical changes observed when this compound is in the presence of proteins. researchgate.netresearchgate.net

Table 1: Molecular Docking Parameters of this compound with Serum Albumins

| Protein | Binding Site | Binding Constant (M⁻¹) | Trp-214 to HAN Distance (Å) | Complex Rotational Time (ns) |

|---|---|---|---|---|

| Bovine Serum Albumin (BSA) | Site IIA (Sudlow's Site I) | ~4.3 × 10⁴ | Not Reported | Not Reported |

| Human Serum Albumin (HSA) | Not Specified | Not Reported | 17 | 6 |

Simulating Encapsulation within Cavities and Aggregates

The behavior of this compound (HAN) within confined environments has been extensively investigated through simulations of its encapsulation in various nanocavities and molecular aggregates. These studies are crucial for understanding how confinement affects its photophysical properties, particularly its well-known excited-state intramolecular proton transfer (ESIPT) process. researchgate.net

One area of focus has been the encapsulation of HAN in cyclodextrins, which are macrocyclic oligosaccharides with a hydrophobic inner cavity. Studies with a beta-cyclodextrin (B164692) derivative (DM-β-CD) have shown that the encapsulation leads to the formation of a 1:1 inclusion complex. nih.gov This confinement within the cyclodextrin (B1172386) cavity results in an increase in the fluorescence intensity of HAN and a lengthening of its emission lifetimes. nih.gov Picosecond anisotropy measurements indicate strong confinement, with a rotational time for the HAN-cyclodextrin complex of 660 ps. nih.gov

The modulation of HAN's photophysical properties has also been studied in the hydrophobic nanocavities of bile salt aggregates. sigmaaldrich.comscientificlabs.co.uk These studies explore how the unique microenvironment provided by the aggregates influences the behavior of the encapsulated dye. Furthermore, the photophysics and photodynamics of HAN have been compared across different microenvironments, such as micelles and vesicles formed by nonionic surfactants. acs.org These self-assembled structures can encapsulate HAN, and research focuses on how the properties of these aggregates, like the hydrophobicity of their core, influence the guest molecule. acs.orgsmolecule.com

Theoretical simulations, such as those using time-dependent density functional theory (TDDFT), help to confirm and explain the experimental observations regarding the excited-state processes of HAN in different environments. global-sci.com These computational models provide insights into the potential energy surfaces and the dynamics of the proton transfer and twisting processes that are modulated by encapsulation. aip.orgacs.org

Table 2: Photophysical Properties of this compound in Encapsulated Environments

| Host Cavity/Aggregate | Complex Stoichiometry | Emission Lifetimes | Rotational Time |

|---|---|---|---|

| DM-β-Cyclodextrin | 1:1 | 430 ps and 920 ps | 660 ps |

| Human Serum Albumin | Not Specified | 630 ps and 2 ns | 6 ns |

Applications in Advanced Materials and Nanoscience

Utilization as a Fluorescent Probe in Microheterogeneous Systems

2'-Hydroxy-1'-acetonaphthone (HAN) and its isomers have been effectively used as fluorescent probes to investigate the structure and dynamics of various microheterogeneous systems. The modulation of its photophysical properties upon encapsulation or interaction with these organized molecular assemblies provides significant insight into their microenvironments.

The photophysical characteristics of 1'-Hydroxy-2'-acetonaphthone (B147030), an isomer of the target compound, have been studied extensively within the hydrophobic nanocavities of bile salt aggregates. sigmaaldrich.comsigmaaldrich.com Bile salts are biological surfactants that form micelles, and studying the behavior of fluorescent probes like HAN within these structures helps in understanding the nature of the hydrophobic cores. When encapsulated, changes in the fluorescence emission spectrum, quantum yield, and lifetime of the probe can be correlated with the polarity, viscosity, and spatial confinement of the micellar interior. This provides valuable data on the aggregation behavior of surfactants and the formation of vesicles.

Cyclodextrins (CDs) are macrocyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, capable of encapsulating guest molecules. The interaction between acetophenone (B1666503) derivatives and β-cyclodextrin (β-CD) has been a subject of theoretical and experimental studies. nih.gov While specific studies on this compound are part of a broader research area, the principles of encapsulation are well-established. The insertion of the acetonaphthone moiety into the CD cavity is driven by hydrophobic interactions. nih.gov This encapsulation can significantly alter the photophysical properties of the guest molecule. For instance, the restricted environment inside the CD cavity can inhibit non-radiative decay pathways, leading to enhanced fluorescence. The dynamics of this encapsulation, including the binding constants and stoichiometry of the host-guest complex, can be determined using fluorescence titration methods. These studies are crucial for designing drug delivery systems and molecular reactors.

The use of this compound extends to sensing applications within biomimicking supramolecular structures. These environments, which include micelles, vesicles, and host-guest assemblies like cyclodextrins, simulate biological membranes and cavities. The sensitivity of HAN's fluorescence to its surroundings allows it to report on the properties of these artificial biological systems. sigmaaldrich.com The formation of non-covalent interactions within these systems, such as hydrogen bonding and host-guest complexation, is a key principle of supramolecular sensing. d-nb.info By monitoring the changes in the fluorescence signal of HAN, researchers can detect the presence of specific analytes or changes in the local environment, mimicking biological recognition processes.

Metal Ion Sensing and Chelation Chemistry

This compound serves as a foundational structure for designing chemosensors for metal ions, leveraging its inherent fluorescence and the chelating properties of its hydroxy and acetyl groups.

This compound (HAN) has been identified as a simple, yet highly effective, fluorescence turn-on sensor for aluminum ions (Al³⁺) in aqueous solutions. researchgate.net Upon complexation with Al³⁺, HAN exhibits a remarkable fluorescence enhancement of approximately 120-fold. researchgate.net This significant increase is attributed to a Chelation-Enhanced Fluorescence (CHEF) effect, which inhibits the non-radiative excited-state tautomeric interconversion process that typically quenches the fluorescence of the free molecule. researchgate.net The sensor demonstrates high selectivity and sensitivity, with a detection limit as low as 42 nM, making it suitable for practical applications in environmental monitoring. researchgate.net

Conversely, derivatives of HAN have been developed as "turn-off" sensors for other metal ions. For example, a phenolic Mannich base derived from HAN acts as a fluorescence quencher for copper ions (Cu²⁺). rsc.orgresearchgate.net The interaction with Cu²⁺ provides a pathway for non-radiative decay, leading to a decrease in fluorescence intensity. This dual-mode sensing capability—turn-on for Al³⁺ and turn-off for Cu²⁺—highlights the versatility of the HAN scaffold in designing ion-specific probes. rsc.orgresearchgate.net

Table 1: Fluorescence Sensing Properties of this compound (HAN) and its Derivatives

| Analyte | Sensor System | Sensing Mechanism | Observed Effect | Detection Limit (LOD) | Reference |

| Al³⁺ | HAN in pure water | Chelation-Enhanced Fluorescence (CHEF) | ~120-fold fluorescence enhancement ("Turn-On") | 42 nM | researchgate.net |

| Al³⁺ | Phenolic Mannich base of HAN | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence enhancement ("Turn-On") | Not Specified | rsc.orgresearchgate.net |

| Cu²⁺ | Phenolic Mannich base of HAN | Fluorescence Quenching | Fluorescence decrease ("Turn-Off") | Not Specified | rsc.orgresearchgate.net |

The ortho-hydroxyacetophenone moiety in this compound provides a bidentate binding site that is ideal for chelating metal ions. This structural motif is a cornerstone in the design of more complex ligands for selective metal ion binding and extraction. By modifying the HAN structure, such as through the synthesis of Schiff bases or Mannich bases, ligands with enhanced selectivity and binding affinity for specific metal ions can be created. rsc.orguobaghdad.edu.iq

The process of solvent extraction relies on the ability of an organic ligand to selectively bind a metal ion in an aqueous phase and transport it into an immiscible organic phase. researchgate.net The design of the ligand is critical for the efficiency and selectivity of this process. nih.gov Ligands derived from HAN can form stable complexes with various metal ions, and the properties of these complexes, such as their geometry and stability, are dependent on both the ligand structure and the specific metal ion involved. uobaghdad.edu.iqresearchgate.net This field of research is essential for applications in hydrometallurgy, waste treatment, and analytical chemistry for the separation and preconcentration of metal ions. researchgate.netmdpi.com

Potentiometric Sensors and Ionophore Applications

While direct applications of this compound in potentiometric sensors are not extensively documented, its structural analog, 1'-hydroxy-2'-acetonaphthone (HAN), has demonstrated significant potential as a selective and sensitive signaling probe. researchgate.net This suggests the viability of the core molecular framework in sensor design. Potentiometric sensors operate by measuring the potential difference between two electrodes, and their selectivity often relies on the specific interaction between the sensing electrode material and the target analyte. medmedchem.com

A study on 1'-hydroxy-2'-acetonaphthone revealed its capability as a fluorescence turn-on signaling probe for Aluminum ions (Al³⁺) in a pure water medium, showcasing high selectivity and sensitivity. researchgate.net The interaction between the probe and Al³⁺ is a 2:1 binding ratio, a finding supported by Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations. researchgate.net These calculations provide insights into the geometric, electronic, thermodynamic, and optical properties of the chemosensor-ion interactions. researchgate.net The development of such fluorescent probes highlights the potential of hydroxy-acetonaphthone derivatives to serve as the active component in optical sensors, a field closely related to potentiometric sensing.

Photochemical and Photodynamic Research Applications

The photochemical behavior of this compound and its isomers is a subject of considerable research interest, particularly concerning photoinduced reactions and their applications in photodynamic studies.

Photoinduced Electron Transfer Reactions and Magnetic Field Effects

Photoinduced electron transfer (PET) is a fundamental process in many chemical and biological systems. In the context of acetonaphthone derivatives, studies on the closely related 1-acetonaphthone have provided valuable insights. Research has shown that the photoinduced electron-transfer reaction between 1-acetonaphthone and diphenylamine (B1679370) can be influenced by external magnetic fields when conducted in a micellar solution. globalauthorid.com The application of a magnetic field can affect the decay rate of the radical pairs generated during the photoreaction. globalauthorid.com

The mechanism behind these magnetic field effects lies in the influence on the intersystem crossing between the singlet and triplet states of the radical pair. dntb.gov.uauni-konstanz.de Extremely small interactions, such as the Zeeman effect and hyperfine interactions, can lead to significant changes in the lifetimes of reaction intermediates and the yields of the final products. dntb.gov.uauni-konstanz.de These findings are crucial for understanding and controlling photochemical reaction pathways, with potential applications in designing novel photoresponsive materials and systems.

Use in Photodynamic Studies requiring Wavelength Control

In photodynamic therapy (PDT), a photosensitizer is excited by light of a specific wavelength to produce reactive oxygen species that can kill cancer cells. nih.govharvard.edu The effectiveness of PDT is highly dependent on the photophysical properties of the photosensitizer and the ability to control the reaction with light.

While this compound itself is not a conventional photosensitizer for PDT, the principles of wavelength-dependent photochemical reactivity are highly relevant. nih.govrsc.orgrsc.org The study of how the quantum yield of a photochemical reaction changes with the irradiation wavelength is critical for optimizing such applications. rsc.org For instance, different chromophores can be selectively activated by using different wavelengths of light, allowing for λ-orthogonal ligation systems. nih.gov This concept of wavelength control is central to advanced photodynamic therapies and other photo-driven applications. The investigation of the photophysical properties of compounds like 1'-hydroxy-2'-acetonaphthone, including its absorption and fluorescence spectra, is a foundational step in assessing its potential as a photosensitizer or a component in photo-switchable systems. researchgate.net

Photoreduction Mechanisms

The photoreduction of aromatic ketones is a well-studied class of photochemical reactions. kyoto-u.ac.jprsc.org Aromatic ketones can exist in either (n,π) or (π,π) lowest triplet excited states, which significantly influences their reactivity. kyoto-u.ac.jp Ketones with a lowest (n,π) triplet state, like benzophenone, are readily photoreduced by alcohols. In contrast, those with a lowest (π,π) triplet state, such as acetonaphthone, are not typically photoreduced by alcohols but can be reduced by stronger reducing agents like organotin hydrides. kyoto-u.ac.jp

Biological and Biomedical Research Applications

Biological Activities of 2'-Hydroxy-1'-acetonaphthone and its Derivatives

The core structure of this compound serves as a versatile template for developing new therapeutic agents. Researchers have explored its derivatives for a variety of biological effects, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.

Derivatives of this compound, particularly chalcones, have been a focal point of anticancer research. These compounds have demonstrated cytotoxic effects against various cancer cell lines.

One area of investigation involves the synthesis of chalcones from this compound and their subsequent evaluation for anticancer properties. For instance, a series of chalcones derived from this parent compound have been shown to exhibit promising activity. The mechanism of action for some of these derivatives is believed to involve the induction of apoptosis, a process of programmed cell death that is often dysregulated in cancer cells.

Research into pyrazole (B372694) derivatives synthesized from chalcones of this compound has also yielded compounds with significant anticancer potential. These derivatives have been tested against human cancer cell lines, including breast and colon cancer lines, showing notable cytotoxic effects.

The search for new antimicrobial agents has led researchers to explore various derivatives of this compound. Schiff base derivatives, in particular, have shown considerable promise.

Studies have demonstrated that Schiff bases synthesized from this compound and various amines exhibit significant antibacterial activity. These compounds have been effective against a range of both Gram-positive and Gram-negative bacteria. The mechanism of their antibacterial action is thought to be related to their ability to chelate with metal ions that are essential for bacterial growth or to interfere with bacterial cellular processes.

Furthermore, metal complexes of Schiff bases derived from this compound have also been investigated for their antimicrobial properties. These complexes have often shown enhanced activity compared to the free Schiff base ligands, suggesting that the metal center plays a crucial role in their biological function.

The phenolic hydroxyl group in this compound is a key feature that contributes to its antioxidant potential. This functional group can donate a hydrogen atom to scavenge free radicals, which are implicated in oxidative stress and various diseases.

Derivatives of this compound have been synthesized and evaluated for their ability to scavenge free radicals using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. Research has shown that the antioxidant activity of these compounds is influenced by the nature and position of substituents on the aromatic rings. Some derivatives have exhibited potent antioxidant activity, comparable to standard antioxidants.

The anti-inflammatory potential of this compound and its derivatives is another area of active research. Inflammation is a complex biological response implicated in numerous chronic diseases, and compounds that can modulate this process are of significant therapeutic interest.

Chalcone (B49325) derivatives of this compound have been investigated for their anti-inflammatory properties. The mechanism of action for these effects is often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, these compounds can reduce the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

Interactions with Biological Macromolecules and Cellular Systems

The therapeutic effects of a compound are often mediated by its interaction with biological macromolecules. Understanding these interactions is crucial for drug design and development.

Serum albumins, such as Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA), are the most abundant proteins in the blood plasma and play a critical role in the transport and disposition of many drugs. The binding of a compound to these proteins can significantly affect its bioavailability, distribution, and metabolism.

Studies on the interaction of this compound and its derivatives with HSA and BSA have been conducted to elucidate their binding mechanisms. These studies often employ spectroscopic techniques, such as fluorescence spectroscopy, to determine binding parameters like the binding constant and the number of binding sites. The results from these studies indicate that these compounds can bind to serum albumins with moderate affinity, suggesting they can be effectively transported in the bloodstream. The interactions are typically driven by a combination of hydrophobic forces, hydrogen bonding, and van der Waals forces.

Energy Transfer Processes in Protein-Ligand Complexes

The study of protein-ligand interactions is fundamental to understanding biological processes. Techniques like Förster Resonance Energy Transfer (FRET) are invaluable for measuring distances on the order of 10 to 100 Å, providing insights into the structure and dynamics of biomolecular complexes. nih.gov FRET is a nonradiative energy transfer process between a donor and an acceptor molecule that are in close proximity (typically 0 to 10 nm). rsc.org

While direct studies employing this compound specifically as a FRET partner in protein-ligand complexes are not extensively documented, its photophysical characteristics suggest its potential in this arena. The isomer, 1-hydroxy-2-acetonaphthone (HAN), has been the subject of theoretical analysis, which revealed an ultrafast excited-state intramolecular proton transfer (ESIPT). aip.org This process, where a proton moves between two atoms within the molecule upon electronic excitation, can lead to a large Stokes shift and dual emission, properties that are highly desirable for fluorescent probes. nih.gov The ESIPT phenomenon in HAN is estimated to occur on a femtosecond timescale with a very low energy barrier in the excited state. aip.orgnih.gov

These intrinsic fluorescent properties are a prerequisite for a compound to act as a donor or acceptor in a FRET pair. The sensitive, distance-dependent nature of FRET allows researchers to detect conformational changes in proteins upon ligand binding. rsc.org Therefore, the foundational fluorescent and ESIPT characteristics of the hydroxy-acetonaphthone scaffold make it a promising candidate for designing probes to investigate energy transfer processes within protein-ligand complexes, even though this specific application remains a developing area of research.

Cellular Interactions and Potential as Fluorescent Probes for Biological Targets

The development of fluorescent probes that can selectively detect specific molecules within complex biological environments is a significant goal in chemical biology. These tools allow for the real-time visualization of analytes in living systems with high sensitivity and spatiotemporal resolution. rsc.org Naphthalene-based fluorophores are often used for this purpose due to their high photostability and biocompatibility. researchgate.net

Research has demonstrated the successful application of a derivative of this scaffold in creating a highly selective and sensitive two-photon fluorescent probe. By combining 6-acetyl-2-naphthol, an isomer of this compound, with 2-(diphenylphosphino)-benzoate, researchers constructed a probe named TP-HNO. rsc.orgrsc.org This probe was designed to detect nitroxyl (B88944) (HNO), a biologically significant signaling molecule. rsc.org

The probe operates on an "off-on" mechanism, exhibiting weak fluorescence on its own but showing a remarkable increase in fluorescence (over 140-fold) in the presence of HNO. rsc.org The high sensitivity of TP-HNO was demonstrated with a low detection limit of 78 nM. rsc.orgrsc.org Crucially, the probe proved effective for imaging HNO in living HeLa cells and in tissues using two-photon microscopy. rsc.org This work serves as a strong proof-of-concept, highlighting the potential of the acetyl-naphthol core structure as a platform for developing advanced fluorescent probes for specific biological targets. The versatility of this scaffold is further suggested by the development of other naphthalene-based probes, such as one derived from 1-hydroxy-2,4-diformylnaphthalene for the detection of sulfites. nih.gov

Pharmacological and Pharmaceutical Research Directions

In the realm of drug discovery and development, this compound serves both as a foundational element for building new potential drugs and as a target for medicinal chemistry exploration.

Use as Pharmaceutical Intermediates in Drug Synthesis

Pharmaceutical intermediates are chemical compounds that form the building blocks in the synthesis of active pharmaceutical ingredients (APIs). medchemexpress.com These materials are crucial components in the multi-step processes used to create complex drug molecules. This compound is identified as a Schiff base that is used as a pharmaceutical intermediate. medchemexpress.com Its chemical structure, featuring a reactive ketone and a hydroxyl group on a naphthyl ring, makes it a versatile precursor for synthesizing more elaborate molecules. sigmaaldrich.comsigmaaldrich.com Compounds with similar structures are often employed as intermediates in the synthesis of pharmaceuticals and agrochemicals. rsc.org

Exploring Therapeutic Potential in Medicinal Chemistry

The therapeutic potential of this compound is most prominently explored through the synthesis of its Schiff base derivatives. medchemexpress.comscbt.com Schiff bases, which contain an azomethine group (-C=N-), are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antioxidant properties. nih.govarpgweb.comgsconlinepress.com

Researchers have synthesized novel Schiff bases by condensing 1-hydroxy-2-acetonaphthone (an isomer of the title compound) and its halogenated derivatives with various diamines. nih.govresearchgate.netnih.gov These synthesized compounds were then evaluated for their biological efficacy.

The key findings from this research are summarized in the table below:

| Study Focus | Starting Material | Synthesized Compound Class | Biological Activity Tested | Key Finding |

| Synthesis and Biological Evaluation | 1-hydroxy-2-acetonaphthone and its chloro- and bromo- derivatives | Schiff Bases | Antibacterial and Antioxidant | A chlorinated Schiff base derivative exhibited excellent antibacterial activity against E. coli and Salmonella Typhi, with MIC values as low as 0.12 mg/ml. Other derivatives showed promising antioxidant activity. nih.govnih.gov |

These studies demonstrate that the this compound scaffold can be chemically modified to produce derivatives with significant biological activity. The antibacterial and antioxidant activities observed suggest that these Schiff bases are promising leads for further development in medicinal chemistry. nih.govresearchgate.net

Nanopharmacodynamics and Drug Delivery Research

Modern pharmaceutical research increasingly focuses on advanced drug delivery systems to enhance therapeutic efficacy and minimize side effects. Nanoparticle-based systems offer a promising approach to deliver drugs, particularly those that are poorly water-soluble, in a targeted and controlled manner. nih.govnih.gov For instance, hyaluronidase-coated nanoparticles have been developed to improve the subcutaneous absorption of hydrophobic anticancer drugs. nih.gov Similarly, hyaluronidase-responsive mesoporous silica (B1680970) nanoparticles have been designed for targeted drug delivery to cancer cells. nih.gov

While there is no direct research in the provided results linking this compound to nanopharmacodynamics, this represents a logical future direction for research. The biologically active Schiff base derivatives of this compound could potentially be encapsulated within nanoparticle carriers. nih.govresearchgate.net Such a strategy could address challenges like poor solubility and enable targeted delivery to specific tissues or cells, thereby enhancing the therapeutic potential of these derivatives. This area remains an unexplored but potentially fruitful avenue for future investigation.

Environmental and Green Chemistry Research

Eco-Friendly Applications and Sustainable Chemistry

The unique chemical properties of 2'-Hydroxy-1'-acetonaphthone and its analogues have prompted research into their use in green chemistry applications, aiming to develop more sustainable and environmentally benign technologies.

Research has identified 2'-acetonaphthone, an analogue of this compound, as a promising agent for termite control. Studies on the Formosan subterranean termite, Coptotermes formosanus, have demonstrated that 2'-acetonaphthone acts as both a potent toxicant and a repellent. google.comacs.org

Key findings from this research include:

High Contact Toxicity : Compared to naphthalene (B1677914), 2'-acetonaphthone exhibits significantly greater contact toxicity, being 7 to 38 times more toxic to termites. acs.org